(-)-Bicuculline methobromide

Catalog No.
S002987
CAS No.
73604-30-5
M.F
C21H20BrNO6
M. Wt
462.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Bicuculline methobromide

CAS Number

73604-30-5

Product Name

(-)-Bicuculline methobromide

IUPAC Name

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide

Molecular Formula

C21H20BrNO6

Molecular Weight

462.3 g/mol

InChI

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1

InChI Key

BWXCECYGGMGBHD-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Synonyms

[R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Description

The exact mass of the compound (-)-Bicuculline methobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Bicuculline methobromide is a quaternary ammonium salt derived from the natural alkaloid bicuculline, which is known for its role as a selective antagonist of gamma-aminobutyric acid type A receptors. This compound, with the chemical formula C21H20BrNO6 and a molecular weight of 462.3 g/mol, is characterized by its enhanced water solubility and stability compared to its parent compound, bicuculline. The methobromide form allows for improved pharmacokinetic properties, making it a valuable tool in neuropharmacological research .

(-)-Bicuculline methobromide acts as a selective antagonist of the GABA<sub>A</sub> receptor. GABA binding to the GABA<sub>A</sub> receptor triggers the opening of chloride ion channels, leading to increased inhibitory neurotransmission []. By competitively binding to the GABA binding site, (-)-bicuculline methobromide prevents GABA from activating the receptor and inducing chloride channel opening. This results in decreased inhibitory signaling and increased neuronal excitability [].

(-)-Bicuculline methobromide is a chemical compound widely used in scientific research as a selective antagonist of gamma-aminobutyric acid type A (GABA<sub>A</sub>) receptors []. GABA<sub>A</sub> receptors are the major inhibitory neurotransmitter receptors in the central nervous system, meaning their activation leads to a decrease in neuronal firing []. By blocking these receptors, (-)-bicuculline methobromide disrupts GABAergic inhibition, allowing scientists to isolate and study the activity of excitatory neurotransmission, particularly mediated by glutamate receptors [].

Isolating Glutamate Receptor-Mediated Currents

One of the primary applications of (-)-bicuculline methobromide is in electrophysiological studies. By applying this compound to brain slices or cultured neurons, researchers can block GABAergic inhibition. This allows them to measure currents mediated solely by glutamate receptors, which are the main excitatory receptors in the brain []. This technique, known as GABAergic inhibition blockade, is crucial for studying the properties and functions of glutamate receptors, which play a vital role in learning, memory, and synaptic plasticity [].

The primary reaction involving (-)-Bicuculline methobromide is its interaction with gamma-aminobutyric acid type A receptors. As an antagonist, it inhibits the binding of gamma-aminobutyric acid, leading to altered neuronal excitability. This compound can also participate in various chemical transformations typical of quaternary ammonium salts, including nucleophilic substitutions and hydrolysis under certain conditions .

(-)-Bicuculline methobromide exhibits significant biological activity as a GABA receptor antagonist. Its inhibitory effects on GABAergic neurotransmission lead to increased neuronal excitability and have been linked to the induction of clonic-tonic convulsions in experimental models. It has been shown to have non-GABA receptor-mediated actions as well, indicating broader biological implications . The compound has an IC50 value of approximately 3 μM for GABA type A receptors, highlighting its potency in this context .

The synthesis of (-)-Bicuculline methobromide typically involves the methylation of bicuculline followed by bromination to form the methobromide salt. Key steps may include:

  • Methylation: Using methyl iodide or another methylating agent to introduce a methyl group into the bicuculline structure.
  • Formation of Methobromide Salt: Reacting the methylated bicuculline with bromine or a bromide salt to yield (-)-Bicuculline methobromide.

These reactions are usually performed under controlled conditions to ensure high yields and purity of the final product .

(-)-Bicuculline methobromide is primarily used in neuroscience research to study GABAergic signaling pathways and their implications in various neurological conditions. Its ability to induce seizures makes it useful for modeling epilepsy and other seizure disorders in animal studies. Furthermore, it can serve as a pharmacological tool for investigating the roles of GABA receptors in synaptic transmission and plasticity .

Several compounds share structural or functional similarities with (-)-Bicuculline methobromide. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
BicucullineNatural alkaloidSelective GABA receptor antagonist; less soluble than methobromide form.
MuscimolNatural productGABA receptor agonist; induces sedative effects.
PicrotoxinNatural toxinNon-competitive antagonist at GABA receptors; induces convulsions.
Gabazine (SR95531)Synthetic compoundCompetitive antagonist at GABA type A receptors; used in research.

Uniqueness: (-)-Bicuculline methobromide stands out due to its enhanced water solubility and stability compared to bicuculline, alongside its ability to engage with both GABAergic and glycinergic systems. This dual action makes it particularly valuable for studying complex neural interactions and potential therapeutic targets in epilepsy and other neurological disorders .

Hydrogen Bond Acceptor Count

7

Exact Mass

461.04740 g/mol

Monoisotopic Mass

461.04740 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Modify: 2024-04-14
1: Ma J, Lin C, Wen C, Xiang Z, Yang X, Wang X. Determination of bicuculline in
rat plasma by liquid chromatography mass spectrometry and its application in a
pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar
15;953-954:143-6. doi: 10.1016/j.jchromb.2014.02.006. Epub 2014 Feb 18. PubMed
PMID: 24607696.
2: Johnston GA. Advantages of an antagonist: bicuculline and other GABA
antagonists. Br J Pharmacol. 2013 May;169(2):328-36. doi: 10.1111/bph.12127.
Review. PubMed PMID: 23425285; PubMed Central PMCID: PMC3651659.
3: Chesnoy-Marchais D. Bicuculline- and neurosteroid-sensitive tonic chloride
current in rat hypoglossal motoneurons and atypical dual effect of SR95531. Eur J
Neurosci. 2013 Feb;37(3):366-79. doi: 10.1111/ejn.12074. Epub 2012 Nov 29. PubMed
PMID: 23190086.
4: Ionov ID, Roslavtseva LA. Coadministration of bicuculline and NMDA induces
paraplegia in the rat. Brain Res. 2012 Apr 27;1451:27-33. doi:
10.1016/j.brainres.2012.03.015. Epub 2012 Mar 13. PubMed PMID: 22445063.

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